Cas no 435342-01-1 ((4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine)

(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine structure
435342-01-1 structure
Product name:(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine
CAS No:435342-01-1
MF:C17H22N2O
MW:270.36900
CID:928996
PubChem ID:3150634

(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine Chemical and Physical Properties

Names and Identifiers

    • (4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine
    • (4-{1-[(FURAN-2-YLMETHYL)-AMINO]-BUT-3-ENYL}-PHENYL)-DIMETHYL-AMINE
    • 4-[1-(furan-2-ylmethylamino)but-3-enyl]-N,N-dimethylaniline
    • HMS1554J10
    • TimTec1_007248
    • 435342-01-1
    • 4-(1-((Furan-2-ylmethyl)amino)but-3-en-1-yl)-N,N-dimethylaniline
    • SB61513
    • A826314
    • N-[1-[4-(Dimethylamino)phenyl]-3-buten-1-yl]-2-furanmethanamine
    • 435342-00-0
    • AKOS000300402
    • DTXSID40389922
    • 4-(1-(furan-2-ylmethylamino)but-3-enyl)-N,N-dimethylaniline
    • (4-(1-[(furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine
    • AKOS016344280
    • (4-[1-[(furan-2-ylmethyl)-amino]-but-3-enyl]-phenyl)-dimethyl-amine
    • DB-017984
    • BAS 04444742
    • DTXSID501174312
    • Inchi: InChI=1S/C17H22N2O/c1-4-6-17(18-13-16-7-5-12-20-16)14-8-10-15(11-9-14)19(2)3/h4-5,7-12,17-18H,1,6,13H2,2-3H3
    • InChI Key: PFLIGGWMYMSVHX-UHFFFAOYSA-N
    • SMILES: CN(C)C1=CC=C(C=C1)C(CC=C)NCC2=CC=CO2

Computed Properties

  • Exact Mass: 270.17300
  • Monoisotopic Mass: 270.173
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.4Ų
  • XLogP3: 3.1

Experimental Properties

  • Boiling Point: 387.3°C at 760 mmHg
  • Flash Point: 188°C
  • PSA: 28.41000
  • LogP: 4.14350

(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1616287-1g
4-(1-((Furan-2-ylmethyl)amino)but-3-en-1-yl)-N,N-dimethylaniline
435342-01-1 98%
1g
¥5281.00 2024-05-13

(4-(1-[(furan-2-ylmethyl)-amino]-but-3-enyl)-phenyl)-dimethyl-amine Related Literature

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd